molecular formula C18H18O4 B1204038 Propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester CAS No. 41799-25-1

Propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester

Cat. No.: B1204038
CAS No.: 41799-25-1
M. Wt: 298.3 g/mol
InChI Key: QQGHLTXEGJEEMW-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester involves several steps. One common method includes the reaction of 4-dibenzofuranol with 2-bromo-2-methylpropanoic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its derivatives may inhibit the activity of enzymes involved in tumor growth or viral replication, thereby exerting their therapeutic effects .

Comparison with Similar Compounds

Propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific ester functional group and the presence of the dibenzofuran moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-dibenzofuran-4-yloxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-4-20-17(19)18(2,3)22-15-11-7-9-13-12-8-5-6-10-14(12)21-16(13)15/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGHLTXEGJEEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC2=C1OC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961988
Record name Ethyl 2-[(dibenzo[b,d]furan-4-yl)oxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41799-25-1
Record name Ethyl-2-(4-dibenzofuranyloxy)-2-methylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041799251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-[(dibenzo[b,d]furan-4-yl)oxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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